molecular formula C12H9ClN4 B6172111 3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile CAS No. 1558732-99-2

3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile

Cat. No.: B6172111
CAS No.: 1558732-99-2
M. Wt: 244.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is a chemical compound with the molecular formula C12H9ClN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its quinoxaline core, which is substituted with a chloro group, a cyclopropylamino group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of Substituents: The chloro group, cyclopropylamino group, and carbonitrile group are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the cyclopropylamino group can be introduced through amination reactions using cyclopropylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)quinoxaline-6-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-chloroquinoxaline-6-carbonitrile: Lacks the cyclopropylamino group, which may influence its chemical properties and applications.

Uniqueness

3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is unique due to the presence of both the chloro and cyclopropylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

1558732-99-2

Molecular Formula

C12H9ClN4

Molecular Weight

244.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.